N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as SMCC, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels, which is important for cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to be stable in a range of solvents and at various temperatures, making it a versatile compound for laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are many potential future directions for research on N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of new drug delivery systems for N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify any potential side effects or toxicity. Finally, there is a need for more clinical trials to evaluate the efficacy of N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, or N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and analgesic effects make it an important compound for further research and development. While there are some limitations to its use in laboratory experiments, the relatively simple synthesis method and stability in various solvents make it a versatile compound for scientific research. With continued research, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide may prove to be a valuable tool in the fight against cancer and other diseases.
Scientific Research Applications
N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research has been in the treatment of cancer. N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-7-6-15(12-16(18)19(23)22-8-10-27-11-9-22)28(24,25)21-13-14-4-2-3-5-17(14)20/h2-7,12,21H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHGHXJOCXWYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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